Ethyl 2-methyl-6-(2-naphthyl)nicotinate
Description
Ethyl 2-methyl-6-(2-naphthyl)nicotinate is a nicotinate ester derivative featuring a 2-methyl substituent at the pyridine C2 position and a 2-naphthyl group at C4. The 2-naphthyl moiety likely enhances lipophilicity and π-π stacking interactions, which could influence binding affinity in biological systems or optoelectronic properties in materials .
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3g/mol |
IUPAC Name |
ethyl 2-methyl-6-naphthalen-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-3-22-19(21)17-10-11-18(20-13(17)2)16-9-8-14-6-4-5-7-15(14)12-16/h4-12H,3H2,1-2H3 |
InChI Key |
OAOFFAWHMYATOA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC3=CC=CC=C3C=C2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in enhances stability and lipophilicity compared to the electron-donating 2-naphthyl group in the target compound.
- Functional Diversity : The pentose moiety in introduces carbohydrate-like properties, enabling unique biological interactions compared to purely aromatic systems.
Physicochemical Properties
- Melting Points : The pyrazolyl derivative (5d) exhibits a high melting point (186–188°C) due to strong intermolecular interactions from the nitro and pyrazole groups . The target compound’s melting point is expected to be lower due to the flexible naphthyl group.
- Solubility: The CF₃ group in and the methoxy group in improve solubility in organic solvents, whereas the 2-naphthyl group may favor non-polar environments.
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